3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophene-3-carboxylic acids with formamide or other suitable reagents.
Introduction of the 2-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a halogenated thieno[3,2-d]pyrimidine derivative with 2-fluorobenzylthiol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thieno[3,2-d]pyrimidines.
Scientific Research Applications
3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and have been studied for their antimicrobial and anticancer activities.
Benzo[b]thieno[2,3-d]thiophenes: These derivatives are used in organic electronics and have unique electronic properties.
Uniqueness
3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the 2-fluorobenzylthio group, which imparts specific chemical and biological properties that differentiate it from other thienopyrimidine derivatives .
Properties
IUPAC Name |
3-ethyl-2-[(2-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2OS2/c1-2-18-14(19)13-12(7-8-20-13)17-15(18)21-9-10-5-3-4-6-11(10)16/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECYFHSHKFHKHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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